molecular formula C19H14FN3O2S B10921031 6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10921031
M. Wt: 367.4 g/mol
InChI Key: KEGPTYLOIRIPJX-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-methyl-N~4~-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their wide range of biological activities and therapeutic potential . This particular compound features a fluorophenyl group, a methyl group, and a thienylmethyl group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

The synthesis of 6-(4-fluorophenyl)-3-methyl-N~4~-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Chemical Reactions Analysis

6-(4-Fluorophenyl)-3-methyl-N~4~-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry. Isoxazole derivatives, including this compound, have been studied for their potential as:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N~4~-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of enzymes involved in the kynurenine pathway, which is crucial for tryptophan metabolism . This inhibition can modulate immune responses and has potential therapeutic applications in cancer and other diseases.

Comparison with Similar Compounds

Similar compounds to 6-(4-fluorophenyl)-3-methyl-N~4~-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide include other isoxazole derivatives with different substituents. These compounds share a common isoxazole core but differ in their biological activities and therapeutic potential. For example:

Properties

Molecular Formula

C19H14FN3O2S

Molecular Weight

367.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14FN3O2S/c1-11-17-15(18(24)21-10-14-3-2-8-26-14)9-16(22-19(17)25-23-11)12-4-6-13(20)7-5-12/h2-9H,10H2,1H3,(H,21,24)

InChI Key

KEGPTYLOIRIPJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4

Origin of Product

United States

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